molecular formula C18H14N2O2S2 B2710968 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681232-35-9

2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2710968
CAS No.: 681232-35-9
M. Wt: 354.44
InChI Key: SURHQNRXEVVWRD-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of phenoxy, thiochromeno, and thiazolyl groups

Scientific Research Applications

2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. This could include designing new derivatives of phenoxyacetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting appropriate thioamide and α-haloketone under basic conditions.

    Chromeno ring synthesis: The chromeno ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.

    Coupling reactions: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol reacts with an appropriate halide.

    Final assembly: The thiazole and chromeno intermediates are coupled with acetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or quinones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy or thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes like kinases or proteases, disrupting cellular signaling pathways and leading to cell death. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(thiazol-2-yl)acetamide
  • 4H-chromeno[4,3-d]thiazol-2-yl derivatives
  • Phenoxyacetamide derivatives

Uniqueness

2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is unique due to its combined structural features of phenoxy, thiochromeno, and thiazolyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-phenoxy-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-16(10-22-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)23-11-15(17)24-18/h1-9H,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURHQNRXEVVWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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